
BIBP 3226
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “BIBP 3226” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features a complex structure with multiple functional groups, including amides, phenyl rings, and a guanidine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the amide bond: The reaction between an amine and a carboxylic acid derivative (such as an acid chloride or anhydride) to form the amide linkage.
Introduction of the guanidine group: This can be achieved by reacting an amine with a guanidine derivative under basic conditions.
Attachment of the phenyl rings: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Final coupling: The final step may involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the guanidine moiety.
Reduction: Reduction reactions could target the amide bonds or the guanidine group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of novel polymers or nanomaterials.
Biology
Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes.
Protein Binding:
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals.
Diagnostics: Possible use in diagnostic assays or imaging.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Biotechnology: Applications in the development of biosensors or biocatalysts.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.
類似化合物との比較
Similar Compounds
- (2S)-5-(aminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
- (2S)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-methoxyphenyl)methyl]pentanamide
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.
特性
分子式 |
C27H31N5O3 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC名 |
(2S)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide |
InChI |
InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m0/s1 |
InChIキー |
KUWBXRGRMQZCSS-QHCPKHFHSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O |
同義語 |
BIBP 3226 BIBP 3435 BIBP-3226 BIBP-3435 BIBP3226 N2-(diphenylacetyl)-N-((4-hydroxyphenyl)methyl)argininamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


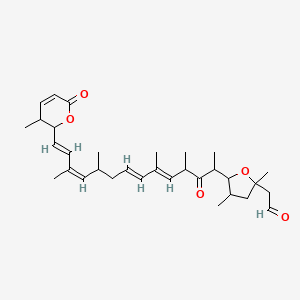
![7-[3-(4-Hydroxy-tetrahydro-pyran-4-yl)-benzyloxy]-4-phenyl-3H-naphtho[2,3-c]furan-1-one](/img/structure/B1243239.png)
![8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1243244.png)

![methyl 4,4',9',10-tetrahydroxy-7'-(methylamino)-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1243246.png)

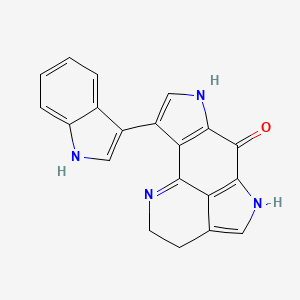
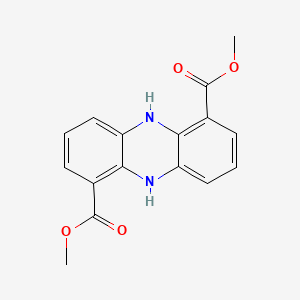
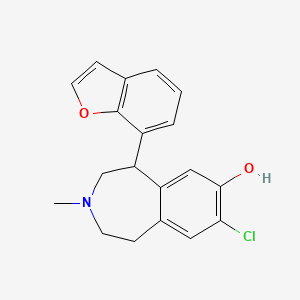
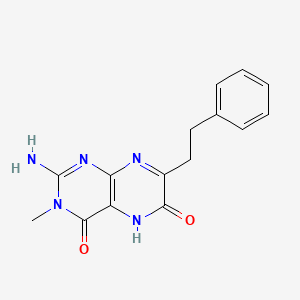
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1243257.png)
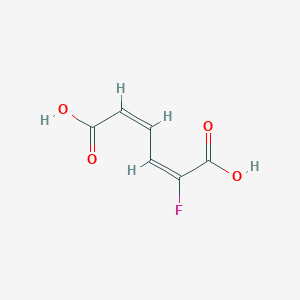
![[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B1243260.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1243261.png)
